molecular formula C24H32O4 B024993 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane CAS No. 106868-21-7

6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane

Cat. No.: B024993
CAS No.: 106868-21-7
M. Wt: 384.5 g/mol
InChI Key: KDMUFHBMXZLDLI-UHFFFAOYSA-N
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Description

6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, also known as 6,6-Dibenzyl-14-crown-4, is a crown ether derivative. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to act as an ionophore, which means it can transport ions across lipid membranes. It is particularly selective for lithium ions, making it useful in various applications, including ion-selective electrodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane typically involves the reaction of dibenzyl ether with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of etherification steps, forming the cyclic crown ether structure. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of functionalized crown ethers .

Scientific Research Applications

6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane is unique due to its specific ion selectivity for lithium ions, which is not as pronounced in other crown ethers. This makes it particularly valuable in applications requiring high lithium ion selectivity, such as in ion-selective electrodes .

Properties

IUPAC Name

6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMUFHBMXZLDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399929
Record name Lithium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-21-7
Record name Lithium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane contribute to the selectivity of lithium ion-selective electrodes?

A: this compound acts as an ionophore in Li-ISE membranes. [, ] Ionophores are molecules designed to selectively bind to specific ions, in this case, lithium ions (Li+). This selectivity stems from the ionophore's molecular structure, which creates a cavity with a size and chemical environment preferential for Li+ binding. The presence of the two benzyl groups on the tetraoxacyclotetradecane ring likely contributes to the steric hindrance that hinders larger ions, like sodium (Na+), from binding effectively. This selective binding of Li+ by the ionophore is crucial for the electrode's ability to measure Li+ concentrations accurately, even in the presence of other ions. []

Q2: What are the advantages of using a Li-ISE incorporating this compound in a clinical setting?

A2: Research indicates that a Li-ISE utilizing a membrane containing this compound exhibits several beneficial characteristics for clinical applications:

  • Fast kinetic response: This allows for rapid measurement of Li+ concentrations. []
  • Good precision and reproducibility: This ensures reliable and consistent results across measurements. []
  • High sensitivity: The electrode can detect small changes in Li+ concentrations, which is critical for monitoring therapeutic drug levels. []
  • Sustained sensitivity: The membrane retains its sensitivity even after prolonged contact with biological samples, enhancing its practicality for clinical use. []

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